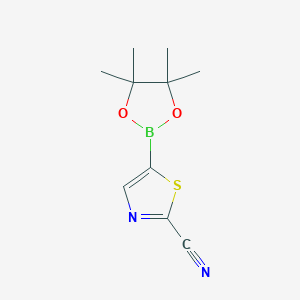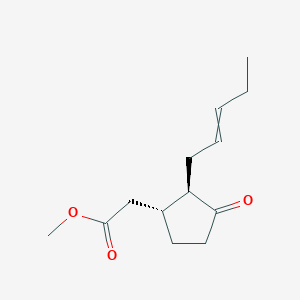![molecular formula C21H14ClN3OS2 B15147526 4-chloro-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B15147526.png)
4-chloro-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzoyl)-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]thiourea is a complex organic compound that features a unique combination of functional groups, including a chlorobenzoyl group, a naphthyl group, and a thiazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzoyl)-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]thiourea typically involves the reaction of 4-chlorobenzoyl chloride with 4-(naphthalen-1-yl)-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorobenzoyl)-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the naphthyl or thiazolyl groups.
Reduction: Reduced forms of the chlorobenzoyl or thiazolyl groups.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Applications De Recherche Scientifique
1-(4-Chlorobenzoyl)-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 1-(4-chlorobenzoyl)-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazolyl group is known to interact with metal ions, which can influence the compound’s biological activity. Additionally, the naphthyl group can participate in π-π interactions with aromatic residues in proteins, further affecting its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzoyl chloride: A precursor in the synthesis of the compound.
4-(Naphthalen-1-yl)-1,3-thiazol-2-amine: Another precursor used in the synthesis.
Thiourea: A common reagent in the synthesis of thiourea derivatives.
Uniqueness
1-(4-Chlorobenzoyl)-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]thiourea is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzoyl group enhances its reactivity in substitution reactions, while the naphthyl and thiazolyl groups contribute to its potential biological activities.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C21H14ClN3OS2 |
|---|---|
Poids moléculaire |
423.9 g/mol |
Nom IUPAC |
4-chloro-N-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C21H14ClN3OS2/c22-15-10-8-14(9-11-15)19(26)24-20(27)25-21-23-18(12-28-21)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H2,23,24,25,26,27) |
Clé InChI |
TVZCQZIKBMTYPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=S)NC(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B15147454.png)

![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid hydrate](/img/structure/B15147456.png)
![3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B15147460.png)
![(5E)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147466.png)



![N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147487.png)



![N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide](/img/structure/B15147534.png)
